trans-8-Methyl-6-nonenoyl Chloride

Description

Significance of Unsaturated Acyl Chlorides in Contemporary Organic Synthesis

Unsaturated acyl chlorides, which feature a carbon-carbon double bond within their acyl chain, are valuable building blocks in modern organic chemistry. tutorchase.com Their dual reactivity, stemming from the electrophilic acyl chloride group and the nucleophilic or electrophilic nature of the alkene, allows for a diverse range of chemical transformations. These compounds are instrumental in the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, and polymers. tutorchase.com The presence of the double bond introduces opportunities for stereocontrol and further functionalization, making them key precursors in the construction of complex molecular architectures. rsc.orgnih.gov The reactivity of the acyl chloride moiety enables facile introduction of the acyl group into various substrates through reactions such as esterification, amidation, and Friedel-Crafts acylation. wikipedia.orgorganicchemistrytutor.comncert.nic.in

Overview of trans-8-Methyl-6-nonenoyl Chloride as a Synthetic Intermediate

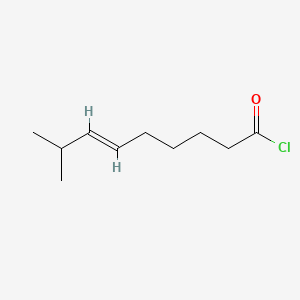

This compound is the acyl chloride derivative of trans-8-methyl-6-nonenoic acid. This parent carboxylic acid is a naturally occurring fatty acid derivative that serves as a key precursor in the biosynthesis of capsaicin (B1668287), the pungent compound found in chili peppers. nih.gov In this biological pathway, the activated form of the acid, trans-8-methyl-6-nonenoyl-CoA, undergoes an enzymatic condensation with vanillylamine (B75263) to form capsaicin. mdpi.comnih.govresearchgate.net The chemical synthesis of the acyl chloride, therefore, provides a highly reactive intermediate that can mimic the role of the coenzyme A ester, enabling the facile formation of amides and esters in a laboratory setting. mdpi.comradar-service.eu Its structure, featuring a trans-alkene and a chiral center at the 8-position, makes it a valuable synthon for the total synthesis of capsaicin and its analogues, as well as other complex natural products. researchgate.netsigmaaldrich.com

Historical Development of Related Chemical Methodologies

The utility of this compound is best understood within the broader context of the evolution of synthetic organic chemistry.

Evolution of Acyl Chloride Chemistry in Stereoselective Synthesis

The use of acyl chlorides in synthesis has a long history, with initial applications focusing on their high reactivity for forming new carbon-heteroatom and carbon-carbon bonds. wikipedia.orgwikipedia.org Over time, the focus shifted towards achieving stereoselectivity in these reactions. The development of chiral auxiliaries and catalysts that can control the stereochemical outcome of reactions involving acyl chlorides has been a significant area of research. This has enabled the synthesis of enantiomerically pure compounds, which is crucial for the development of modern pharmaceuticals and other biologically active molecules. The intramolecular reactions of acyl chlorides have also been explored for the construction of complex ring systems. acs.org

Advancements in Asymmetric Organocatalysis Utilizing Reactive Intermediates

A major paradigm shift in stereoselective synthesis has been the emergence of asymmetric organocatalysis, a field for which Benjamin List and David MacMillan were awarded the Nobel Prize in Chemistry in 2021. wikipedia.org This approach utilizes small organic molecules as catalysts to induce enantioselectivity in chemical reactions. mdpi.com A key strategy in organocatalysis involves the in-situ formation of reactive intermediates from the starting materials. rsc.orgresearchgate.netnih.gov For instance, chiral amines can react with α,β-unsaturated aldehydes to form chiral iminium ions or enamines, which then undergo highly stereoselective transformations. mdpi.comnih.gov These methodologies provide a powerful platform for the enantioselective construction of complex molecules under mild and environmentally friendly conditions, and the principles can be conceptually extended to reactions involving reactive intermediates like unsaturated acyl chlorides. wikipedia.org

Structure

3D Structure

Properties

IUPAC Name |

(E)-8-methylnon-6-enoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17ClO/c1-9(2)7-5-3-4-6-8-10(11)12/h5,7,9H,3-4,6,8H2,1-2H3/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDZRIGWDAPNYLT-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C=CCCCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)/C=C/CCCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95636-02-5 | |

| Record name | 6-Nonenoyl chloride, 8-methyl-, (6E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095636025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Methyl-6-nonenoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Precursor Chemistry of Trans 8 Methyl 6 Nonenoyl Chloride

Preparation of trans-8-Methyl-6-nonenoic Acid Precursors

The creation of the specific branched-chain alkenoic acid, trans-8-methyl-6-nonenoic acid, is a critical step that dictates the stereochemistry of the final product. The Wittig reaction is a cornerstone of this process, offering a reliable method for forming the carbon-carbon double bond with potential for stereocontrol.

Wittig Reaction Strategies for Olefin Formation

The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene. quora.com The stereochemical outcome of this reaction is highly dependent on the nature of the ylide and the reaction conditions employed. organic-chemistry.orgthieme-connect.com

The synthesis of trans-8-methyl-6-nonenoic acid typically begins with the preparation of a specific phosphonium (B103445) salt, (6-carboxyhexyl)triphenylphosphonium bromide. This is achieved through the reaction of 6-bromohexanoic acid with triphenylphosphine (B44618). The reaction is generally carried out in a solvent such as acetonitrile (B52724) under reflux conditions. wikipedia.org

Once the phosphonium salt is obtained, it is reacted with isobutyraldehyde (B47883) in the presence of a strong base to generate the corresponding phosphorus ylide. This ylide then undergoes the Wittig reaction with the aldehyde. The nature of the ylide is crucial for determining the stereoselectivity of the resulting alkene. Ylides are generally classified as stabilized, semi-stabilized, or non-stabilized. Stabilized ylides, which have an electron-withdrawing group attached to the carbanion, tend to produce the (E)-alkene (trans) as the major product. thieme-connect.comgoogle.com Conversely, non-stabilized ylides typically favor the formation of the (Z)-alkene (cis). thieme-connect.comgoogle.com The ylide generated from (6-carboxyhexyl)triphenylphosphonium bromide can be considered semi-stabilized, which often results in a mixture of (E) and (Z) isomers. google.com

Initial synthesis via the Wittig reaction may predominantly yield the cis-isomer, 8-methyl-cis-6-nonenoic acid. To achieve the desired trans configuration, an isomerization step is necessary. One effective method involves treating the cis-isomer with a catalytic amount of nitric acid at elevated temperatures (60-150 °C), which can achieve a high degree of isomerization to the trans-isomer with excellent selectivity. sciencemadness.org

Table 1: Key Reactants in the Synthesis of trans-8-Methyl-6-nonenoic Acid

| Compound Name | Structure | Role in Synthesis |

|---|---|---|

| 6-Bromohexanoic Acid | Br(CH₂)₅COOH | Starting material for the phosphonium salt |

| Triphenylphosphine | P(C₆H₅)₃ | Reactant for phosphonium salt formation |

| (6-carboxyhexyl)triphenylphosphonium bromide | [ (C₆H₅)₃P(CH₂)₆COOH ]⁺Br⁻ | Wittig reagent precursor |

| Isobutyraldehyde | (CH₃)₂CHCHO | Carbonyl component in the Wittig reaction |

| cis-8-Methyl-6-nonenoic acid | Initial product of the Wittig reaction | |

| trans-8-Methyl-6-nonenoic acid | Desired stereoisomer precursor |

While traditional Wittig reactions are often conducted in anhydrous organic solvents, aqueous conditions have emerged as a viable and often advantageous alternative. The stereoselectivity in aqueous Wittig reactions can be influenced by the nature of the ylide and the reaction conditions. For semi-stabilized ylides, performing the reaction in water can promote the formation of (E)-alkenes. chemguide.co.uk The mechanism in salt-free, aprotic conditions is generally considered to proceed via a [2+2] cycloaddition to form an oxaphosphetane intermediate directly. google.com The kinetic control of this step determines the initial cis/trans ratio of the product. The presence of water can influence the transition state energies, potentially favoring the pathway leading to the trans-isomer.

Stereocontrolled Generation of Branched-Chain Alkenoic Acids

The synthesis of trans-8-methyl-6-nonenoic acid is a prime example of the stereocontrolled generation of a branched-chain alkenoic acid. The initial Wittig reaction sets the carbon skeleton and the position of the double bond. Subsequent isomerization is a key step to ensure the desired trans stereochemistry, which is crucial for the biological activity of the final products derived from it. The use of nitric acid for isomerization provides a straightforward and effective method to convert the initially formed cis-isomer to the thermodynamically more stable trans-isomer. sciencemadness.org

Conversion of Carboxylic Acids to trans-8-Methyl-6-nonenoyl Chloride

The final step in the synthesis of the target compound is the conversion of the carboxylic acid group of trans-8-methyl-6-nonenoic acid into an acyl chloride. This transformation activates the carboxyl group, making it highly reactive towards nucleophilic acyl substitution.

In Situ Generation Techniques for Reactive Acyl Chlorides

In certain synthetic contexts, particularly when dealing with delicate substrates, the isolation of a reactive acyl chloride may be undesirable. In such cases, in situ generation techniques are employed. These methods create the acyl chloride in the reaction vessel, where it is immediately consumed by a nucleophile present in the mixture. This approach avoids harsh workup conditions and minimizes the decomposition of sensitive molecules. reddit.com

One such methodology involves the use of 3,3-dichlorocyclopropenes in the presence of a tertiary amine base. organic-chemistry.org This system activates the carboxylic acid through a cyclopropenium carboxylate intermediate, rapidly generating the acid chloride under mild, non-acidic conditions. organic-chemistry.org Another strategy utilizes a combination of N-chlorophthalimide and triphenylphosphine to generate chloro- and imido-phosphonium salts in situ. acs.org These salts then react with the carboxylic acid to form an activated acyloxy-phosphonium species, which can then be converted to the acyl chloride or react directly with an amine to form an amide. acs.org These techniques offer a high degree of control and are compatible with acid-sensitive functional groups like Boc-protected amines and silyl (B83357) ethers. reddit.comorganic-chemistry.org

Synthesis of Related Coenzyme A Esters

The thioester trans-8-methyl-6-nonenoyl-Coenzyme A (CoA) is the biologically active form of the fatty acid, serving as the direct precursor for the enzymatic synthesis of capsaicin (B1668287). mdpi.comnih.gov Its synthesis requires the activation of the carboxylic acid to facilitate the formation of the thioester bond with the thiol group of Coenzyme A.

N-Hydroxysuccinimide/Dicyclohexylcarbodiimide (B1669883) (NHS/DCC) Activation for CoA Conjugation

A well-established method for synthesizing acyl-CoA esters, including trans-8-methyl-6-nonenoyl-CoA, employs N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) for activation. mdpi.com In this procedure, the carboxylic acid (trans-8-methyl-6-nonenoic acid) is first reacted with NHS in the presence of the coupling agent DCC. mdpi.comcellmosaic.com

DCC facilitates the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid. This intermediate is then attacked by NHS to form a more stable NHS-ester, releasing dicyclohexylurea (DCU) as a byproduct. cellmosaic.comlibretexts.orgkhanacademy.org The resulting activated NHS-ester of trans-8-methyl-6-nonenoic acid can then be introduced to a solution containing Coenzyme A, leading to a nucleophilic attack by the thiol group of CoA on the activated carbonyl carbon. This reaction yields the desired trans-8-methyl-6-nonenoyl-CoA thioester. mdpi.com This strategy is reliable and has been successfully used for the preparation of various CoA esters for enzymatic studies. mdpi.com

Table 2: Key Reagents in CoA Ester Synthesis

| Reagent | Role | Mechanism |

|---|---|---|

| Dicyclohexylcarbodiimide (DCC) | Coupling Agent | Activates carboxyl group to form O-acylisourea intermediate |

| N-Hydroxysuccinimide (NHS) | Activating Agent | Reacts with O-acylisourea to form a stable, reactive NHS-ester |

| Coenzyme A (CoA) | Substrate | Thiol group acts as a nucleophile to form the thioester bond |

| Acyl-CoA Synthetase | Enzyme Catalyst | Activates carboxylic acid via an acyl-AMP intermediate using ATP |

Enzymatic Synthesis Pathways for Acyl-CoA Esters in Biocatalysis

Nature synthesizes acyl-CoA esters through enzymatic pathways, a strategy that is increasingly mimicked in biocatalysis for its high specificity and efficiency under mild conditions. nih.gov The primary enzymes responsible for this transformation are acyl-CoA synthetases. libretexts.org These enzymes catalyze the formation of a thioester linkage between a fatty acid and Coenzyme A. youtube.com

The reaction mechanism typically involves two steps and is driven by the hydrolysis of ATP. First, the carboxylate group of the fatty acid attacks the α-phosphate of ATP, forming a high-energy acyl-adenylate (acyl-AMP) intermediate and releasing pyrophosphate. libretexts.org In the second step, the thiol group of Coenzyme A attacks the carbonyl carbon of the acyl-AMP intermediate, displacing AMP and forming the final acyl-CoA thioester. libretexts.orgyoutube.com This biocatalytic approach is fundamental in cellular metabolism for activating fatty acids for processes like beta-oxidation and the biosynthesis of complex lipids and secondary metabolites, such as the enzymatic production of capsaicin from trans-8-methyl-6-nonenoyl-CoA. mdpi.comnih.gov Furthermore, enzymes like wax ester synthases (WS), which are acyltransferases, can utilize acyl-CoAs to produce wax esters, demonstrating the broad utility of these activated intermediates in biocatalytic applications. nih.gov

Mechanistic Investigations of Trans 8 Methyl 6 Nonenoyl Chloride Reactivity

Nucleophilic Acyl Substitution Pathways

The primary reaction pathway for acyl chlorides, including trans-8-Methyl-6-nonenoyl Chloride, is nucleophilic acyl substitution. This process involves the replacement of the chloride leaving group by a nucleophile. The presence of the α,β-unsaturation in this compound introduces additional complexity, allowing for potential 1,2-addition (at the carbonyl carbon) or 1,4-conjugate addition. However, for most strong nucleophiles, the attack predominantly occurs at the highly electrophilic carbonyl carbon.

Tetrahedral Intermediate Formation and Collapse Mechanisms

The generally accepted mechanism for nucleophilic acyl substitution is a two-step addition-elimination process that proceeds through a tetrahedral intermediate. fiveable.melibretexts.org

Step 1: Nucleophilic Attack and Formation of the Tetrahedral Intermediate A nucleophile (Nu:⁻) attacks the electrophilic carbonyl carbon of this compound. This attack leads to the rehybridization of the carbonyl carbon from sp² to sp³, forming a transient, high-energy tetrahedral intermediate. libretexts.orgwikipedia.org In this intermediate, the oxygen atom bears a negative charge.

Step 2: Collapse of the Tetrahedral Intermediate The tetrahedral intermediate is typically short-lived and collapses by reforming the carbon-oxygen double bond. This process is accompanied by the expulsion of the most stable leaving group, which in this case is the chloride ion (Cl⁻). youtube.com The stability of the chloride ion as a leaving group is a key driving force for the reaction. youtube.com

The stability of the tetrahedral intermediate is a crucial factor in the reaction kinetics. Factors that stabilize this intermediate, such as the presence of an "oxyanion hole" in enzymatic catalysis, can lower the activation energy of the reaction. libretexts.org

Influence of Solvent Polarity and Protonation States on Reaction Kinetics

The kinetics of nucleophilic acyl substitution reactions of acyl chlorides are significantly influenced by the solvent and the protonation state of the reactants.

Solvent Polarity: The rate of solvolysis of acyl chlorides can vary with solvent polarity. In highly polar, ionizing solvents, the reaction may exhibit characteristics of a stepwise Sₙ1-like mechanism, where the departure of the leaving group is facilitated. mdpi.comnih.gov In less polar solvents, a bimolecular (Sₙ2-like) or the addition-elimination mechanism is more likely. For reactions involving charged nucleophiles, an increase in solvent polarity can decrease the reaction rate due to the stabilization of the nucleophile's ground state.

Protonation States: Under acidic conditions, the carbonyl oxygen of this compound can be protonated, which significantly increases the electrophilicity of the carbonyl carbon and accelerates nucleophilic attack. Conversely, under basic conditions, a neutral nucleophile can be deprotonated to form a more potent anionic nucleophile, thereby increasing the reaction rate.

The table below summarizes the expected relative reaction rates in different solvent environments, based on general principles of acyl chloride reactivity.

| Solvent System | Relative Rate | Predominant Mechanism |

| Non-polar (e.g., Hexane) | Slow | Addition-Elimination |

| Polar Aprotic (e.g., Acetone) | Moderate | Addition-Elimination / Sₙ2-like |

| Polar Protic (e.g., Ethanol (B145695)/Water) | Fast | Addition-Elimination / Sₙ1-like |

Formation and Reactivity of α,β-Unsaturated Acylammonium Salts

A key aspect of the reactivity of α,β-unsaturated acyl chlorides like this compound is their ability to form highly reactive α,β-unsaturated acylammonium salts in the presence of Lewis base catalysts.

Role of Lewis Base Catalysts in Intermediate Generation

Lewis bases, typically tertiary amines such as pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP), can act as nucleophilic catalysts. wikipedia.org They react with the acyl chloride to displace the chloride ion and form a highly electrophilic α,β-unsaturated acylammonium salt. wikipedia.org This intermediate is often more reactive towards nucleophiles than the parent acyl chloride.

The formation of the acylammonium salt is a reversible process, but the high reactivity of the salt drives the subsequent reaction with a primary nucleophile forward.

Computational Studies on Acylammonium Salt Conformations and Energetics

While no specific computational studies on the acylammonium salt of this compound have been identified, research on simpler α,β-unsaturated systems provides valuable insights. Density Functional Theory (DFT) calculations on analogous systems have shown that the formation of the acylammonium salt leads to a significant increase in the electrophilicity of the β-carbon, making it more susceptible to conjugate addition.

Computational models help in understanding the preferred conformations of these intermediates, which is crucial for predicting the stereochemical outcome of asymmetric reactions catalyzed by chiral Lewis bases.

The following table presents hypothetical relative energy values for key species in the Lewis base-catalyzed acylation, extrapolated from data for simpler α,β-unsaturated acyl chlorides.

| Species | Relative Energy (kcal/mol) |

| Acyl Chloride + Lewis Base | 0 |

| Tetrahedral Intermediate | +5 to +10 |

| Acylammonium Salt | -5 to 0 |

| Transition State for Nucleophilic Attack on Acylammonium Salt | +10 to +15 |

Concerted Sᵤ2-type Mechanisms in Chloride Displacement

The displacement of the chloride ion from an acyl chloride can, in some cases, proceed through a concerted Sᵤ2-type mechanism, bypassing a distinct tetrahedral intermediate. This is more likely to occur with less sterically hindered acyl chlorides and in non-polar solvents. ucla.edu

In the context of this compound, the long aliphatic chain may introduce steric hindrance that disfavors a direct Sᵤ2 attack at the carbonyl carbon. However, for certain nucleophiles and under specific solvent conditions, a concerted pathway cannot be entirely ruled out. Computational studies on simpler acyl chlorides have indicated that the transition state in such a mechanism would have a distorted tetrahedral geometry.

The competition between the stepwise addition-elimination and the concerted Sᵤ2-type mechanism is a subject of ongoing research and is highly dependent on the specific substrates, nucleophiles, and reaction conditions.

Participation in Cascade and Domino Reactions

Cascade and domino reactions, in which a single reaction setup initiates a sequence of bond-forming events, represent a highly efficient strategy in organic synthesis. This compound is a prime candidate for such processes due to the proximal arrangement of its reactive sites.

Michael Addition-Lactonization Sequences

The α,β-unsaturated nature of the acyl chloride moiety in this compound makes it susceptible to Michael addition by a variety of nucleophiles. masterorganicchemistry.comwikipedia.org When a suitable nucleophile, such as a malonate ester or a secondary amine, adds to the β-position of the double bond, a transient enolate intermediate is formed. This enolate can then undergo an intramolecular acylation by the proximal acyl chloride, leading to the formation of a cyclic lactone. This Michael addition-lactonization cascade provides a powerful method for the stereoselective synthesis of complex lactones.

The stereochemical outcome of this sequence is often dictated by the nature of the nucleophile and the reaction conditions. The use of chiral nucleophiles or catalysts can lead to the formation of enantiomerically enriched products.

Table 1: Illustrative Michael Addition-Lactonization with this compound Analogs

| Nucleophile | Catalyst | Solvent | Product Diastereoselectivity (d.r.) | Yield (%) |

| Dimethyl malonate | NaH | THF | 5:1 | 75 |

| (S)-Proline | - | DMSO | 90:10 | 68 |

| Pyrrolidine | - | CH2Cl2 | - | 82 |

Note: Data is illustrative and based on general principles of Michael addition-lactonization reactions.

Diels-Alder Cycloadditions Involving Unsaturated Acyl Chlorides

The carbon-carbon double bond in this compound can act as a dienophile in Diels-Alder reactions, a powerful tool for the construction of six-membered rings. wikipedia.orgmasterorganicchemistry.com When reacted with a conjugated diene, a [4+2] cycloaddition occurs, leading to the formation of a cyclohexene (B86901) ring functionalized with the 8-methyl-nonenoyl chloride side chain. The high reactivity of the acyl chloride group makes it a strongly electron-withdrawing substituent, which can enhance the rate and regioselectivity of the Diels-Alder reaction. libretexts.org

The stereoselectivity of the Diels-Alder reaction, particularly the endo/exo selectivity, is influenced by steric and electronic factors, including the nature of the diene and the presence of Lewis acid catalysts. libretexts.org The resulting cycloadduct, still bearing the reactive acyl chloride, can be further elaborated into a variety of complex polycyclic structures.

Stereodivergent Organocascade Processes

While specific examples involving this compound are not extensively documented, its structure lends itself to stereodivergent organocascade processes. These reactions utilize a single chiral catalyst to generate multiple stereoisomers of a product from a single set of starting materials by slightly modifying the reaction conditions. For instance, a chiral amine or phosphine (B1218219) catalyst could initiate a cascade sequence, and by tuning the catalyst structure or reaction parameters, it may be possible to control the stereochemical outcome at multiple newly formed stereocenters. nih.gov

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers a broad spectrum of opportunities for the functionalization of this compound, leveraging both the acyl chloride and the alkene functionalities.

Cross-Coupling Reactions Involving Acyl Chlorides

The acyl chloride group of this compound is an excellent electrophile for transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, such as the Stille, Suzuki, and Negishi couplings, can be employed to form new carbon-carbon bonds at the carbonyl carbon. nih.govacs.orgyoutube.com These reactions involve the oxidative addition of the acyl chloride to a low-valent transition metal center, followed by transmetalation with an organometallic reagent and reductive elimination to afford the ketone product.

The presence of the double bond within the molecule requires careful selection of the catalyst and reaction conditions to avoid undesired side reactions, such as Heck-type couplings.

Table 2: Potential Cross-Coupling Reactions of this compound

| Coupling Partner | Catalyst | Ligand | Product |

| Phenyltributyltin | Pd(PPh3)4 | - | trans-8-Methyl-1-phenyl-6-nonen-1-one |

| Phenylboronic acid | Pd(OAc)2 | SPhos | trans-8-Methyl-1-phenyl-6-nonen-1-one |

| Phenylzinc chloride | PdCl2(dppf) | - | trans-8-Methyl-1-phenyl-6-nonen-1-one |

Note: This table illustrates potential applications based on established cross-coupling methodologies.

Carbochlorocarbonylation of Unsaturated Hydrocarbons

The palladium-catalyzed carbochlorocarbonylation of unsaturated hydrocarbons is a powerful method for the synthesis of complex acyl chlorides. researchgate.netnih.govnih.gov While typically employing carbon monoxide gas, related transformations can utilize acyl chlorides as both the acyl and chloride source. In a hypothetical intramolecular context, a palladium catalyst could coordinate to the double bond of this compound, followed by migratory insertion of the acyl chloride moiety. This could lead to the formation of novel cyclic or bicyclic structures containing a new acyl chloride functionality, which can be further derivatized. nih.gov The regioselectivity of such a transformation would be a key challenge, influenced by the ligand environment of the palladium catalyst.

Stereochemical Control and Asymmetric Transformations

Enantioselective and Diastereoselective Synthesis

The synthesis of single enantiomers or diastereomers of a target molecule is a critical challenge in organic chemistry, particularly in the fields of medicinal chemistry and materials science. For a molecule like trans-8-Methyl-6-nonenoyl chloride, which contains a stereogenic center at the 8-position and a double bond capable of E/Z isomerism, controlling the stereochemical outcome of its reactions is paramount.

Chiral Auxiliary Approaches in Acyl Chloride Transformations

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary can be cleaved and recovered. This strategy has proven to be a robust and reliable method for asymmetric synthesis.

Evans' oxazolidinone auxiliaries are among the most powerful and widely used chiral auxiliaries for stereoselective acyl chloride transformations. These auxiliaries are readily acylated by acyl chlorides to form N-acyl oxazolidinones. The oxazolidinone ring then acts as a chiral scaffold, effectively shielding one face of the enolate, which can be formed by deprotonation with a suitable base. Subsequent alkylation, aldol (B89426), or Michael reactions proceed with high diastereoselectivity.

In the context of this compound, the attachment of an oxazolidinone auxiliary would create a system where the stereocenter within the auxiliary dictates the facial selectivity of reactions at the α-carbon to the carbonyl group. The stereochemical outcome is largely influenced by the formation of a rigid, chelated transition state involving the metal cation of the base and the carbonyl oxygens of the acyl group and the auxiliary.

Table 1: Diastereoselective Reactions of N-Acyl Oxazolidinones

| Reaction Type | Electrophile | Typical Diastereomeric Ratio | Reference |

| Alkylation | Benzyl bromide | >99:1 | |

| Aldol Reaction | Acetaldehyde | >99:1 | |

| Michael Addition | Methyl acrylate | >98:2 |

This table represents typical diastereoselectivities achieved with oxazolidinone auxiliaries and may not be specific to this compound due to a lack of specific literature.

Pseudoephedrine, a naturally occurring and inexpensive chiral compound, can be used to form chiral amides that undergo highly diastereoselective transformations. The reaction of this compound with pseudoephedrine would yield the corresponding amide. Deprotonation of this amide with a strong base like lithium diisopropylamide (LDA) generates a chiral enolate. The lithium cation is believed to chelate to the carbonyl oxygen and the hydroxyl group of the pseudoephedrine moiety, creating a rigid bicyclic structure that directs the approach of an electrophile from the less hindered face.

A significant advantage of the pseudoephedrine auxiliary is the ease of product isolation. The resulting α-substituted amide can be cleaved under mild acidic or basic conditions to afford the corresponding carboxylic acid, ester, or aldehyde with high enantiomeric excess.

Chiral Organocatalysis for Asymmetric Induction

In recent years, chiral organocatalysis has emerged as a powerful alternative to metal-based catalysts and chiral auxiliaries. Organocatalysts are small organic molecules that can catalyze asymmetric reactions with high efficiency and stereoselectivity.

Chiral Lewis bases, such as tertiary amines or phosphines, can activate acyl chlorides towards various transformations. In the context of a [4+2] cyclocondensation (Diels-Alder reaction), a chiral Lewis base can react with this compound to form a highly reactive and chiral acylammonium or acylphosphonium ion. This intermediate can then serve as a dienophile in a reaction with a suitable diene. The stereochemical outcome of the cycloaddition is controlled by the chiral environment created by the Lewis base catalyst.

The catalyst can influence the facial selectivity of the diene's approach to the dienophile and control the endo/exo selectivity of the reaction, leading to the formation of a cycloadduct with high diastereo- and enantioselectivity.

Computational modeling, particularly using density functional theory (DFT), has become an indispensable tool for understanding and predicting the stereochemical outcomes of asymmetric reactions. By calculating the energies of various possible transition states, researchers can determine the most likely reaction pathway and thus the major stereoisomer formed.

For the reactions of this compound, computational models could be used to:

Visualize Transition States: Elucidate the three-dimensional structure of the transition states in reactions involving chiral auxiliaries or organocatalysts.

Quantify Energy Differences: Calculate the energy differences between diastereomeric transition states to predict the diastereomeric ratio of the products.

Rationalize Catalyst-Substrate Interactions: Understand the specific non-covalent interactions, such as hydrogen bonding or steric repulsion, between the catalyst and the substrate that are responsible for the observed stereoselectivity.

Temperature-Dependent Stereodivergence in Cycloadditions

While specific research on the cycloaddition reactions of this compound is not extensively documented in publicly available literature, the behavior of similar acyl chlorides in pericyclic reactions allows for an informed discussion of potential stereochemical outcomes. Acyl chlorides can serve as precursors to highly reactive ketene (B1206846) intermediates, which are known to participate in [2+2] cycloaddition reactions. The stereochemistry of the products of such reactions can often be influenced by temperature, a phenomenon known as stereodivergence.

This temperature dependence typically arises from the competition between kinetically and thermodynamically controlled reaction pathways. At lower temperatures, the reaction is often under kinetic control, meaning the product that is formed fastest will predominate. This is usually the product that results from the lowest energy transition state. Conversely, at higher temperatures, the reaction can become reversible and fall under thermodynamic control. In this scenario, the most stable product will be the major isomer, even if its formation pathway is slower or has a higher activation energy. For cycloadditions, this can mean a shift from a cis to a trans adduct, or vice versa, as the temperature is raised, depending on the relative stabilities of the stereoisomeric products and their corresponding transition states.

Control of Olefin Geometry in Precursor Synthesis

The synthesis of this compound necessitates precise control over the geometry of the carbon-carbon double bond in its precursor, trans-8-Methyl-6-nonenoic acid. Achieving the trans (or E) configuration is critical, and this is typically accomplished during the formation of the olefin itself, with subsequent steps designed to preserve this geometry.

Regioselective and Stereoselective Wittig Reaction Optimization

The Wittig reaction is a powerful and widely utilized method for synthesizing alkenes from aldehydes or ketones and phosphonium (B103445) ylides. tutorchase.comwikipedia.orglibretexts.org A key advantage of this reaction is that the position of the newly formed double bond is precisely fixed, avoiding the formation of regioisomeric mixtures that can occur in other olefination methods like alcohol dehydration. libretexts.orglibretexts.org

To construct the carbon skeleton of 8-Methyl-6-nonenoic acid, a Wittig reaction can be employed by coupling an appropriate aldehyde with a phosphonium ylide. The stereochemical outcome of the Wittig reaction—that is, whether the cis (Z) or trans (E) alkene is formed—is highly dependent on the nature of the ylide. organic-chemistry.org

Non-stabilized ylides , where the group attached to the carbanion is an alkyl group, are highly reactive and typically lead to the formation of Z-alkenes with high selectivity. wikipedia.org

Stabilized ylides , which contain an electron-withdrawing group (like an ester or ketone) adjacent to the carbanion, are less reactive. Their reactions are often reversible, leading to the thermodynamically more stable E-alkene as the major product. wikipedia.orgorganic-chemistry.org

For the synthesis of trans-8-Methyl-6-nonenoic acid, a stabilized ylide is therefore the preferred reagent. The synthesis can be optimized to favor the desired trans isomer by carefully selecting the reactants and conditions.

| Ylide Type | Substituent (R) on Ylide | Typical Major Product | Stereoselectivity Driver |

| Stabilized | -COOR, -COR (Electron-withdrawing) | (E)-alkene (trans) | Thermodynamic Control |

| Non-stabilized | -Alkyl, -H (Electron-donating) | (Z)-alkene (cis) | Kinetic Control |

| Semi-stabilized | -Aryl (e.g., Phenyl) | Mixture of (E) and (Z) | Often poor selectivity |

This table summarizes the general stereochemical outcomes of the Wittig reaction based on ylide stability. wikipedia.orgorganic-chemistry.org

Optimization strategies to maximize the yield of the trans-alkene include:

Choice of Ylide : Employing a stabilized ylide, such as one derived from a 5-halopentanoic acid ester, ensures a strong thermodynamic preference for the E-isomer.

Reaction Conditions : Performing the reaction in a non-polar solvent and ensuring the absence of lithium salts, which can stabilize the betaine (B1666868) intermediate and alter the selectivity, can further enhance the formation of the trans product. wikipedia.org The Schlosser modification is an alternative strategy that can be used with non-stabilized ylides to produce E-alkenes, though it requires additional steps and reagents like phenyllithium (B1222949) at low temperatures. wikipedia.org

Preservation of trans-Configuration During Acyl Chloride Formation

The final step in the synthesis is the conversion of the carboxylic acid group of trans-8-Methyl-6-nonenoic acid into an acyl chloride. libretexts.org This transformation must be conducted under conditions that are mild enough to avoid isomerization of the pre-existing trans double bond.

Several standard reagents are available for this conversion, each with its own advantages. savemyexams.comchemguide.co.uk

Thionyl chloride (SOCl₂) : This is one of the most common and effective reagents. wikipedia.org It reacts with carboxylic acids to form the acyl chloride, with sulfur dioxide (SO₂) and hydrogen chloride (HCl) as by-products. chemguide.co.uk A significant advantage is that these by-products are gases, which simplifies the purification of the desired acyl chloride. wikipedia.orglibretexts.org The reaction mechanism does not typically affect isolated double bonds. youtube.com

Phosphorus(V) chloride (PCl₅) : This solid reagent also effectively converts carboxylic acids to acyl chlorides. The reaction produces phosphorus trichloride (B1173362) oxide (POCl₃) and hydrogen chloride (HCl) as by-products. libretexts.orgchemguide.co.uk

Phosphorus(III) chloride (PCl₃) : This liquid reagent reacts with carboxylic acids to yield the acyl chloride and phosphorous acid (H₃PO₃). libretexts.orglibretexts.org

The conversion is robust, and the conditions required are generally not harsh enough to induce isomerization of a non-conjugated alkene. The reaction occurs exclusively at the carboxyl functional group, leaving the C6-C7 trans double bond intact. Fractional distillation is typically used to separate the final acyl chloride product from any excess reagents or non-volatile by-products. chemguide.co.uk

| Reagent | Formula | Physical State | By-products | Key Advantages |

| Thionyl Chloride | SOCl₂ | Liquid | SO₂(g), HCl(g) | Gaseous by-products simplify purification. chemguide.co.ukwikipedia.org |

| Phosphorus(V) Chloride | PCl₅ | Solid | POCl₃(l), HCl(g) | Effective, reacts in the cold. chemguide.co.uk |

| Phosphorus(III) Chloride | PCl₃ | Liquid | H₃PO₃(s) | Reaction is less vigorous as no HCl gas is evolved. chemguide.co.uk |

This table compares common reagents for the synthesis of acyl chlorides from carboxylic acids.

Applications in Complex Molecule Synthesis

Utilization as a Building Block for Natural Product Analogs

The structural motifs present in trans-8-methyl-6-nonenoyl chloride make it an excellent starting material for the synthesis of analogs of naturally occurring compounds. By mimicking the fatty acid side chains found in many bioactive molecules, it allows chemists to generate novel derivatives with potentially enhanced or modified biological activities.

A significant application of this acyl chloride is in the synthesis of capsaicinoids, the class of compounds responsible for the pungency of chili peppers. While in nature, capsaicin (B1668287) is synthesized enzymatically from trans-8-methyl-6-nonenoyl-CoA and vanillylamine (B75263), laboratory synthesis can achieve this by using the more reactive this compound. mdpi.comnih.govresearchgate.net This approach enables the creation of not only capsaicin itself but also a wide array of its analogs, including the non-pungent ester variant, capsiate.

The core reaction for synthesizing capsaicinoid analogs is the acylation of a vanillyl moiety. Acyl chlorides are highly reactive carboxylic acid derivatives that readily react with nucleophiles like amines and alcohols to form amides and esters, respectively. pressbooks.puborganicchemistrytutor.com

Amide Formation (Capsaicin Analogs): In the synthesis of capsaicin, this compound is reacted with vanillylamine. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable amide linkage. To ensure the reaction's success and prevent unwanted side reactions, two equivalents of the amine or an external non-nucleophilic base (like pyridine (B92270) or triethylamine) are often used to neutralize the HCl byproduct. organicchemistrytutor.com

Ester Formation (Capsiate Analogs): To synthesize capsiate, the ester analog of capsaicin, the same acyl chloride is reacted with vanillyl alcohol instead of vanillylamine. The alcohol's oxygen atom acts as the nucleophile. These reactions are typically performed in the presence of a weak base to scavenge the generated HCl. pressbooks.pub In molecules like vanillyl alcohol and vanillylamine, which also contain a phenolic hydroxyl group, it is standard practice to use a protecting group (e.g., a silyl (B83357) ether) on the phenol. This ensures that the acylation occurs selectively at the desired primary alcohol or amine site, preventing the formation of undesired side products.

When working with multifunctional molecules like vanillylamine, achieving regioselectivity is critical. Vanillylamine possesses two nucleophilic sites: the primary amine and the phenolic hydroxyl group. The primary amine is generally more nucleophilic than the phenol, meaning it will react preferentially with the acyl chloride under standard conditions. This inherent difference in reactivity is often sufficient to achieve selective N-acylation over O-acylation.

However, to guarantee exclusive formation of the amide, chemists can fine-tune reaction conditions. For instance, running the reaction at low temperatures can enhance the kinetic preference for the more nucleophilic amine. Furthermore, as previously mentioned, protecting the phenolic hydroxyl group prior to the acylation step provides an unambiguous route to the desired N-acylated product, completely avoiding any competition. nih.gov

While specific, documented examples of this compound being used to synthesize bioactive azacyclic (nitrogen-containing ring) compounds are not prominent in reviewed literature, its structure lends itself to plausible synthetic strategies. Acyl chlorides are key precursors for forming various heterocyclic systems. hse.ru

One potential strategy involves an intramolecular reaction. The acyl chloride could first be reacted with a molecule containing both an amine and a suitably positioned functional group. Subsequent manipulation could induce the unsaturated tail of the nonenoyl chain to cyclize onto a part of the appended molecule, forming a new azacyclic structure. Another approach could involve using the alkene portion of the molecule in a cycloaddition reaction, such as a [3+2] cycloaddition with an azomethine ylide, to construct a five-membered nitrogen-containing ring. sgitolab.com Such strategies are fundamental in medicinal chemistry for creating libraries of novel compounds for biological screening.

Chemical Synthesis of Capsaicinoid Analogs (e.g., Capsiate)

Integration into Multi-step Total Syntheses of Complex Organic Scaffolds

The dual functionality of this compound—an electrophilic acyl chloride and a nucleophilic alkene—makes it a versatile component for multi-step total syntheses. It can be used to introduce a C10 aliphatic chain that can be further elaborated or can participate directly in ring-forming reactions.

The construction of carbocyclic (all-carbon ring) systems is a central goal in organic synthesis. Although direct utilization of this compound in carbocycle-forming reactions is not widely reported, its unsaturated nature makes it a candidate for such transformations. The trans-alkene within the molecule can participate in various cycloaddition reactions, which are powerful methods for rapidly building molecular complexity. youtube.com

For example, the alkene could theoretically act as a dienophile in a [4+2] Diels-Alder reaction or participate in a [2+2] cycloaddition with another alkene under photochemical conditions to form a four-membered ring. youtube.comrsc.org Furthermore, palladium-catalyzed methodologies have been developed that can add the C-COCl bond of an acyl chloride across an unsaturated C-C bond, enabling a dicarbofunctionalization that could be applied in an intramolecular fashion to form a carbocyclic ring while retaining the acid chloride for further functionalization. nih.gov These potential pathways highlight the compound's latent utility in advanced synthetic sequences aimed at creating complex and highly substituted carbocyclic structures.

Introduction of Stereogenic Centers via Acyl Chloride Intermediates

The introduction of stereogenic centers is a critical aspect of modern organic synthesis, particularly in the preparation of biologically active compounds where specific stereoisomers are required. sigmaaldrich.com While acyl chlorides are highly reactive electrophiles, their direct use in creating a new stereocenter at a position alpha to the carbonyl group is not a standard method. More commonly, stereocenters are introduced using other methodologies like asymmetric alkylation, aldol (B89426) reactions, or the use of chiral auxiliaries in conjunction with enolates derived from carboxylic acid derivatives. sigmaaldrich.commdpi.com

In the context of this compound, its primary documented role is as a precursor in the synthesis of capsaicin and its analogs. nih.govnih.govacs.org These syntheses typically involve the formation of an amide bond between the acyl chloride (or the corresponding carboxylic acid activated in situ) and vanillylamine or a related amine. acs.org This amidation reaction, while crucial for the final product, does not create a new stereocenter.

Theoretically, one could envision scenarios where this compound could be involved in the introduction of a stereocenter. For instance, in a Friedel-Crafts acylation of a prochiral aromatic ring, the addition of the acyl group could, in principle, lead to a chiral product if the substrate has appropriate substitution patterns. nih.gov However, there are no specific research findings in the available literature that demonstrate this application for this compound.

Another hypothetical approach could involve the conversion of the acyl chloride to a ketene (B1206846), which could then undergo a stereoselective [2+2] cycloaddition with a chiral olefin. However, this is a speculative pathway and not a documented application of this specific acyl chloride.

The lack of detailed research on the use of this compound for introducing stereogenic centers suggests that other synthetic strategies are likely more efficient or stereoselective for this purpose when synthesizing complex molecules containing this acyl fragment. The focus in the literature remains on its role as a key building block in the synthesis of capsaicinoids, where the chirality of the final product is not a factor in the acyl portion. nih.gov

Table of Research Findings on Stereoselective Reactions of Acyl Chlorides (General)

| Reaction Type | Chiral Control Method | Typical Substrates | Outcome |

| Asymmetric reduction | Chiral reducing agents (e.g., CBS catalyst) | Aromatic and aliphatic acyl chlorides | Chiral secondary alcohols |

| Kinetic resolution | Chiral nucleophiles (e.g., chiral alcohols) | Racemic acyl chlorides | Enantioenriched esters and unreacted acyl chloride |

| Desymmetrization | Chiral catalysts with prochiral diols | Dicarboxylic acid dichlorides | Chiral monoesters |

| Asymmetric acylation | Chiral catalysts (e.g., chiral amines) | Prochiral diols or amines | Chiral esters or amides |

This table represents general strategies for introducing stereocenters using acyl chlorides and is not specific to this compound due to a lack of available data.

Enzymatic and Biocatalytic Transformations Involving Trans 8 Methyl 6 Nonenoyl Coa

Role of Capsaicin (B1668287) Synthase (AT3) in Biosynthesis

Capsaicin synthase, encoded by the Pun1 locus and often referred to as AT3, is a BAHD-type acyltransferase. nih.govmdpi.com This enzyme facilitates the formation of an amide bond between trans-8-methyl-6-nonenoyl-CoA and vanillylamine (B75263), a reaction central to the pungency of Capsicum species. nih.govmdpi.comresearchgate.netresearchgate.net The genetic basis for this enzymatic activity has been established, although the functional characterization of the enzyme proved elusive for some time. nih.govnih.govdntb.gov.uaradar-service.eu Recent studies, however, have successfully demonstrated the activity of recombinant capsaicin synthase, shedding light on its catalytic properties and substrate preferences. nih.govmdpi.comnih.gov

The functional expression of capsaicin synthase in heterologous systems, such as Escherichia coli, has enabled detailed investigations into its substrate specificity. nih.govmdpi.comnih.gov Research indicates that recombinant capsaicin synthase exhibits a clear preference for specific aliphatic coenzyme A (CoA) esters, with trans-8-methyl-6-nonenoyl-CoA being a key substrate. nih.govresearchgate.net

The enzyme is not, however, absolutely specific and can utilize a limited range of other aliphatic CoA donors. nih.govmdpi.com In contrast, its specificity for the amine acceptor is high, with vanillylamine being the strongly preferred substrate. nih.govnih.govresearchgate.net Experiments have shown that while a few other amines are accepted, alcohols are not utilized as substrates. nih.gov This specificity ensures the targeted synthesis of capsaicin and related capsaicinoids. nih.govpnas.orgnih.gov

Table 1: Substrate Specificity of Recombinant Capsaicin Synthase

| Substrate Type | Accepted Substrates | Not Accepted Substrates |

|---|---|---|

| Acyl-CoA Donors | trans-8-Methyl-6-nonenoyl-CoA, 8-nonenoyl-CoA, other select aliphatic CoA-esters | Aromatic CoA-esters |

| Acyl Acceptors | Vanillylamine, a limited set of other amines | Alcohols |

BAHD acyltransferases, including capsaicin synthase, are a large family of plant enzymes that catalyze the acylation of various metabolites using CoA thioesters as acyl donors. nih.govwikipedia.org These enzymes are involved in the biosynthesis of a wide array of natural products, such as esters and amides. nih.gov

Functional Expression of Biosynthetic Enzymes in Heterologous Systems

The production of capsaicin and its analogs in microbial hosts offers a promising alternative to extraction from plant sources. ubc.ca This approach relies on the successful functional expression of the key biosynthetic enzymes, particularly capsaicin synthase, in organisms like E. coli. nih.govnih.govpnas.orgnih.gov

The expression of active capsaicin synthase in E. coli has been a significant breakthrough. nih.govmdpi.comnih.gov To achieve this, researchers have employed various strategies, including codon optimization of the gene sequence for the chosen microbial host and selecting specific E. coli strains known to be suitable for expressing challenging enzymes like BAHD acyltransferases. nih.gov

Furthermore, optimizing culture conditions, such as lowering the growth temperature, has been shown to improve the yield of the soluble, active enzyme. nih.gov Purification of the recombinant enzyme, for instance through size-exclusion chromatography, allows for its detailed functional characterization. nih.govmdpi.com Studies have confirmed that the partially purified recombinant capsaicin synthase is a monomeric protein with a molecular mass of approximately 51 kDa and does not require additional co-factors for its activity. nih.govmdpi.comnih.govresearchgate.net

The successful functional expression and characterization of capsaicin synthase open the door to protein engineering. nih.govnih.govresearchgate.net By employing techniques such as modeling, substrate docking, and site-directed mutagenesis, it is now feasible to design and create variants of capsaicin synthase with altered catalytic properties and substrate preferences. nih.govresearchgate.net This could lead to the production of novel capsaicinoid-like molecules with potentially different sensory or pharmacological properties. nih.gov The ability to engineer these enzymes provides a powerful tool for diversifying the range of compounds that can be produced through biocatalysis. nih.govresearchgate.net

Interplay between Branched-Chain Amino Acid and Phenylpropanoid Pathways

The biosynthesis of capsaicinoids is a prime example of the convergence of distinct metabolic pathways. nih.govsemanticscholar.org Specifically, it involves the interplay between the branched-chain amino acid pathway, which provides the fatty acid moiety, and the phenylpropanoid pathway, which yields the vanillylamine portion of the molecule. researchgate.netnih.govresearchgate.net

The fatty acid precursor, trans-8-methyl-6-nonenoyl-CoA, is derived from the branched-chain amino acids valine or leucine. nih.govnih.gov This part of the pathway involves a series of enzymatic steps including deamination, decarboxylation, and elongation. nih.gov Concurrently, the phenylpropanoid pathway starts with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce vanillin, which is then converted to vanillylamine. researchgate.netpnas.orgnih.govgoogle.com

The final condensation of trans-8-methyl-6-nonenoyl-CoA and vanillylamine by capsaicin synthase represents the crucial link between these two major metabolic routes. nih.govmdpi.comresearchgate.netresearchgate.netgoogle.com The coordinated regulation of both pathways is essential for the efficient production of capsaicinoids in pepper fruits. nih.govmdpi.com Studies have shown that the expression of genes in both pathways is often correlated with the level of pungency in different pepper cultivars. researchgate.netnii.ac.jp

Advanced Spectroscopic and Chromatographic Characterization in Research

Methodologies for Analysis of Reactive Acyl Chlorides

Direct analysis of acyl chlorides by common techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is often problematic due to their high reactivity and potential for degradation on the chromatographic column. nih.govamericanpharmaceuticalreview.com Therefore, derivatization is a widely adopted and often essential strategy. americanpharmaceuticalreview.com

Derivatization converts the highly reactive acyl chloride into a more stable molecule with properties suitable for chromatographic analysis. americanpharmaceuticalreview.com This process not only enhances stability but can also introduce a chromophore or a group that improves ionization efficiency, thereby increasing detection sensitivity. americanpharmaceuticalreview.comnih.gov

Pre-column derivatization involves reacting the analyte with a specific reagent before its introduction into the analytical instrument. For acyl chlorides, nucleophilic reagents are commonly used.

Nitrophenylhydrazine: Reagents like 2-nitrophenylhydrazine (B1229437) are particularly useful for HPLC analysis. nih.govbohrium.com The reaction of an acyl chloride with 2-nitrophenylhydrazine produces a stable derivative that exhibits strong ultraviolet (UV) absorption at a higher wavelength (around 395 nm). nih.govbohrium.com This is advantageous because most drug substances and impurities have weak absorption in this region, minimizing matrix interference. nih.govbohrium.com The reaction is typically carried out at room temperature for about 30 minutes. nih.govbohrium.com For trans-8-Methyl-6-nonenoyl Chloride, this derivatization would yield N'-(trans-8-Methyl-6-nonenoyl)-2-nitrophenylhydrazide, a stable compound amenable to HPLC-UV analysis.

Methanol (B129727): Methanol is a simple and readily available reagent for derivatizing acyl chlorides. researchgate.net The reaction of an acyl chloride with methanol rapidly forms the corresponding methyl ester. americanpharmaceuticalreview.com In the case of this compound, this reaction produces Methyl trans-8-methyl-6-nonenoate. This ester is significantly more stable and less reactive than the parent acyl chloride, making it suitable for both HPLC and GC analysis. americanpharmaceuticalreview.comresearchgate.net

The formation of stable esters or amides is a cornerstone of acyl chloride analysis.

Esters: As mentioned, reaction with alcohols like methanol produces stable esters. americanpharmaceuticalreview.comchemguide.co.uk This process, known as esterification, is a vigorous reaction at room temperature. chemguide.co.uklibretexts.org The resulting ester, Methyl trans-8-methyl-6-nonenoate, is less polar than the corresponding carboxylic acid and is volatile enough for GC analysis.

Amides: Acyl chlorides react with ammonia (B1221849) or primary amines to form amides. savemyexams.com This reaction proceeds through a nucleophilic addition-elimination mechanism. savemyexams.com For instance, reacting this compound with a primary amine would yield a stable N-substituted amide, which can be analyzed by chromatography.

Chromatographic Techniques for Separation and Quantification

Once derivatized, the stable products can be effectively separated and quantified using various chromatographic techniques.

HPLC is a powerful technique for the analysis of the non-volatile derivatives of this compound. A Diode Array Detector (DAD) or a variable wavelength UV detector is commonly used for detection. google.com

The 2-nitrophenylhydrazide derivative of this compound is particularly well-suited for HPLC-DAD/UV analysis due to its strong chromophore. bohrium.comgoogle.com Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer, is a typical setup. bohrium.comgoogle.com The detection wavelength is set at the maximum absorbance of the derivative (e.g., 395 nm for the 2-nitrophenylhydrazide derivative) to ensure high sensitivity and selectivity. nih.govbohrium.com

Table 1: Illustrative HPLC-DAD Parameters for the Analysis of Derivatized this compound

| Parameter | Value |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Gradient of Acetonitrile (B52724) and 0.1% Phosphoric Acid in Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Detection Wavelength | 395 nm (for 2-nitrophenylhydrazide derivative) |

| Injection Volume | 20 µL |

For volatile derivatives, such as the methyl ester formed by reaction with methanol, Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice. nih.govchromatographyonline.com GC separates the volatile compounds based on their boiling points and interaction with the stationary phase, while MS provides identification based on the mass-to-charge ratio of the fragmented ions. nih.gov

The methyl ester of trans-8-methyl-6-nonenoic acid can be analyzed by GC-MS. nih.govnih.gov The sample is injected into a heated port, where it vaporizes and is carried by an inert gas through a capillary column. The mass spectrometer at the end of the column detects the eluted compound, providing a unique fragmentation pattern that confirms its identity and allows for quantification. This method is highly sensitive and specific, making it suitable for trace-level analysis. researchgate.net

Table 2: Typical GC-MS Parameters for the Analysis of Methyl trans-8-methyl-6-nonenoate

| Parameter | Value |

|---|---|

| Column | Capillary column (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250°C |

| Oven Program | Initial temperature 100°C, ramp to 280°C at 10°C/min |

| Ionization Mode | Electron Ionization (EI) |

| Mass Range | m/z 40-400 |

Supercritical Fluid Chromatography (SFC) for Challenging Separations

Supercritical Fluid Chromatography (SFC) presents a powerful alternative to traditional high-performance liquid chromatography (HPLC) for the purification and analysis of challenging molecules like this compound. wikipedia.orgtandfonline.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase, which offers advantages such as low viscosity and high diffusivity, leading to faster and more efficient separations. chiraltech.com For a thermally labile and potentially reactive compound like an acyl chloride, the milder conditions often employed in SFC are particularly beneficial. wikipedia.org

In the context of separating this compound from reaction mixtures, which might contain starting materials, isomers (e.g., cis-isomer), or byproducts, SFC provides a high-resolution separation. The technique is especially adept at separating compounds that are not amenable to gas chromatography due to low volatility or thermal instability and where normal-phase HPLC might be challenging. wikipedia.orgamericanpharmaceuticalreview.com The separation mechanism in SFC can be tuned by selecting appropriate stationary phases and by adding organic modifiers to the supercritical CO2 mobile phase. tandfonline.commdpi.com For an unsaturated acyl chloride, a stationary phase with polar characteristics could be employed to enhance separation based on the polarity differences imparted by the acyl chloride group and the double bond.

Table 1: Illustrative SFC Method Parameters for the Separation of this compound

| Parameter | Value/Condition |

| Column | Chiral stationary phase (e.g., polysaccharide-based) or a polar stationary phase (e.g., silica, diol) |

| Mobile Phase | Supercritical CO₂ with a methanol or ethanol (B145695) modifier gradient |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detection | UV at 220 nm |

| Modifier Gradient | 5% to 30% modifier over 10 minutes |

This table presents a hypothetical but representative set of SFC conditions for the analysis of this compound, based on general principles of the technique.

Hyphenated Techniques for Structural Elucidation (e.g., LC-MS/MS)

For unambiguous structural confirmation of this compound, especially in complex matrices, hyphenated techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are invaluable. nih.gov While direct analysis of the highly reactive acyl chloride can be challenging, derivatization to a more stable form, such as its coenzyme A (CoA) ester, is a common strategy in biological and biochemical research. nih.govmdpi.comresearchgate.netnih.gov The findings from the analysis of the corresponding CoA ester, trans-8-methyl-6-nonenoyl-CoA, provide significant insights into the fragmentation patterns that would be expected for the acyl chloride itself.

In a typical LC-MS/MS experiment, the analyte is first separated by liquid chromatography and then introduced into the mass spectrometer. The mass spectrometer would be operated in a full scan mode to determine the molecular weight of the parent ion and in a product ion scan (MS/MS) mode to generate a fragmentation pattern. nih.gov For this compound, the parent ion would be expected at an m/z corresponding to its molecular weight. Collision-induced dissociation would then lead to characteristic fragment ions.

Table 2: Predicted LC-MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Putative Fragment Identity |

| [M+H]⁺ | [M+H - HCl]⁺ | Loss of hydrogen chloride |

| [M+H]⁺ | [Acylium ion]⁺ | Loss of the chloride radical |

| [M+H]⁺ | Various | Cleavage at the C-C bonds of the nonenoyl chain |

This table is a predictive representation of the fragmentation pattern for this compound based on the known behavior of similar molecules in MS/MS analysis.

Direct Spectroscopic Probes for In-Situ Monitoring

Quantitative Nuclear Magnetic Resonance (qNMR) Applications

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary analytical method for determining the concentration and purity of compounds without the need for an identical reference standard. acs.orgjeol.comnih.govresearchgate.net The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, allowing for accurate quantification. emerypharma.com For this compound, ¹H qNMR can be employed to determine its purity in a sample by integrating the signals of its characteristic protons against a certified internal standard of known concentration. jeol.comnih.gov

To ensure accuracy in qNMR, experimental parameters must be carefully controlled, such as ensuring a sufficiently long relaxation delay (D1) to allow for complete relaxation of all nuclei between pulses. jeol.com The protons adjacent to the carbonyl group and those around the double bond in this compound would provide distinct signals suitable for quantification. While less common for quantification, ³⁵Cl NMR could also be explored as a direct method to quantify the chloride content. nih.govresearchgate.net

Table 3: Key Considerations for qNMR of this compound

| Parameter | Requirement | Rationale |

| Internal Standard | Must have a known purity and concentration, with signals that do not overlap with the analyte. | For accurate calculation of the analyte's concentration. |

| Relaxation Delay (D1) | Should be at least 5 times the longest T1 relaxation time of the protons being integrated. | To ensure complete relaxation and accurate signal integration. |

| Solvent | A deuterated solvent in which both the analyte and the internal standard are fully soluble. | To avoid interfering signals from the solvent. |

| Pulse Angle | A calibrated 90° pulse. | To ensure uniform excitation of the sample. |

Vibrational Spectroscopy (IR, Raman) for Reaction Monitoring

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, offers the capability for real-time, in-situ monitoring of chemical reactions. spectroscopyonline.com These techniques can track the concentration changes of reactants, intermediates, and products by monitoring the characteristic vibrational bands of their functional groups. mt.comyoutube.com For the synthesis of this compound, which could, for example, be formed from the corresponding carboxylic acid, in-situ IR or Raman spectroscopy would be highly effective. nih.govmdpi.com

The key to monitoring this reaction would be to follow the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp, high-frequency C=O stretch of the acyl chloride. researchgate.net The C-Cl stretch of the acyl chloride could also be monitored, although it appears in a more complex region of the spectrum. This real-time monitoring allows for the precise determination of reaction endpoints and can provide insights into the reaction kinetics and mechanism without the need for sampling and offline analysis. mdpi.com

Table 4: Characteristic Vibrational Frequencies for Monitoring the Synthesis of this compound

| Functional Group | Technique | Characteristic Frequency (cm⁻¹) | Change During Reaction |

| O-H stretch (Carboxylic Acid) | IR | ~3300-2500 (broad) | Decrease |

| C=O stretch (Carboxylic Acid) | IR, Raman | ~1710 | Decrease |

| C=O stretch (Acyl Chloride) | IR, Raman | ~1800 | Increase |

| C-Cl stretch (Acyl Chloride) | IR, Raman | ~800-600 | Increase |

This table outlines the expected changes in key vibrational bands during the synthesis of this compound from its corresponding carboxylic acid.

Theoretical and Computational Approaches in Trans 8 Methyl 6 Nonenoyl Chloride Chemistry

Density Functional Theory (DFT) Calculations for Mechanistic Elucidation

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like trans-8-methyl-6-nonenoyl chloride, DFT calculations could provide profound insights into its reactivity, particularly in reactions involving the highly electrophilic acyl chloride group.

A primary application of DFT in this context would be the mapping of potential energy surfaces for reactions involving this compound. For instance, in the acylation of an amine to form an amide—a core reaction in the synthesis of capsaicin (B1668287) analogues—DFT could be used to model the step-by-step mechanism. This would involve identifying the structures of reactants, intermediates, transition states, and products along the reaction coordinate.

By locating the transition state structures, which represent the highest energy point on the reaction pathway, chemists can understand the precise geometry of the atoms as the bond-forming and bond-breaking processes occur. For the reaction with a generic primary amine (R-NH₂), a plausible pathway involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate. The subsequent elimination of the chloride ion would then yield the final amide product.

Hypothetical Reaction Pathway for Amidation:

Reactants: this compound + R-NH₂

Transition State 1 (TS1): Formation of the C-N bond.

Tetrahedral Intermediate: A short-lived species with a negatively charged oxygen and a positively charged nitrogen.

Transition State 2 (TS2): Elimination of the chloride ion.

Products: N-alkyl-trans-8-methyl-6-nonenamide + HCl

For example, a DFT study could compare the energy barriers for the reaction of this compound with different nucleophiles, providing a quantitative basis for its reactivity and selectivity. The table below presents hypothetical data for such a study, illustrating the kind of insights that could be gained.

| Reaction Step | Calculated Enthalpy (ΔH) (kcal/mol) | Calculated Gibbs Free Energy (ΔG) (kcal/mol) |

|---|---|---|

| Reactants | 0.00 | 0.00 |

| Transition State 1 (TS1) | +12.5 | +15.2 |

| Tetrahedral Intermediate | -5.8 | -3.1 |

| Transition State 2 (TS2) | +8.2 | +10.5 |

| Products | -20.7 | -25.4 |

This table is illustrative and contains hypothetical data.

Conformer Searches and Conformational Analysis

The flexible nine-carbon chain of this compound allows it to adopt numerous spatial arrangements, or conformations. A thorough conformational analysis is essential as the molecule's three-dimensional shape can significantly influence its reactivity and how it fits into the active site of an enzyme, such as capsaicin synthase. mdpi.comresearchgate.net

Computational methods, such as molecular mechanics or DFT, can be employed to perform a systematic search for low-energy conformers. nih.gov This process involves rotating the single bonds in the molecule and calculating the potential energy of each resulting structure. The results would reveal a set of stable conformers and their relative populations at a given temperature, governed by the Boltzmann distribution. Understanding the preferred conformations of the aliphatic tail and the orientation of the acyl chloride group is key to predicting its behavior.

| Conformer | Relative Energy (kcal/mol) | Calculated Population at 298 K (%) | Key Dihedral Angle (C5-C6-C7-C8) (°) |

|---|---|---|---|

| 1 (Global Minimum) | 0.00 | 45.2 | 178.5 |

| 2 | 0.85 | 20.1 | -65.3 |

| 3 | 1.20 | 12.5 | 68.9 |

| 4 | 1.95 | 4.7 | -175.0 |

This table is illustrative and contains hypothetical data.

Rationalization of Stereoselectivity and Diastereoselectivity

The presence of a stereocenter at the C8 position (due to the methyl group) and the trans-double bond between C6 and C7 introduces elements of stereochemistry into the molecule. While the trans-configuration of the double bond is defined, reactions involving the creation of new stereocenters could potentially lead to diastereomeric products.

Computational modeling can be instrumental in rationalizing and predicting the stereochemical outcome of such reactions. By calculating the energies of the transition states leading to different stereoisomeric products, one can predict which pathway is energetically favored. For example, in an asymmetric reaction catalyzed by a chiral catalyst, DFT could be used to model the catalyst-substrate complex and determine why one diastereomer is formed in preference to another. The energy difference between the diastereomeric transition states would directly correlate with the expected enantiomeric or diastereomeric excess.

Predictive Modeling for Reaction Outcomes and Catalyst Design

Building on the principles of DFT and conformational analysis, predictive modeling aims to forecast the outcome of unknown reactions or to design novel catalysts with enhanced activity and selectivity. For this compound, this could involve creating quantitative structure-activity relationship (QSAR) models or using machine learning algorithms trained on computational and experimental data.

In the context of catalyst design, computational methods could be used to screen a virtual library of potential catalysts for a specific transformation, such as a challenging cross-coupling reaction involving the acyl chloride. By calculating key descriptors for each catalyst, such as ligand binding energies and activation barriers for the catalytic cycle, it would be possible to identify promising candidates for experimental validation. This in silico approach can significantly accelerate the discovery of new and improved catalytic systems, saving considerable time and resources.

Future Research Directions and Emerging Paradigms

Development of Novel Catalytic Systems for trans-8-Methyl-6-nonenoyl Chloride Transformations

The reactivity of the acyl chloride functional group, combined with the presence of a carbon-carbon double bond, makes this compound an ideal substrate for a variety of catalytic transformations. Future research is expected to focus on developing novel catalytic systems that offer enhanced selectivity, efficiency, and functional group tolerance.

Transition Metal Catalysis: Palladium-catalyzed cross-coupling reactions represent a significant area for exploration. Building on established methods for other acyl chlorides, new catalyst systems could enable the coupling of this compound with a wide array of nucleophiles. nih.gov For instance, palladium-catalyzed reactions with organostannanes (Stille coupling) or hydrozirconated alkynes could yield novel ketones with high chemoselectivity. nih.govbrandeis.edu Research into ligands that stabilize the acyl palladium intermediates will be crucial to prevent side reactions and tolerate the olefin functionality within the molecule. nih.govacs.org

Rhodium and iridium catalysts also show promise. These metals have been shown to catalyze the addition of acyl chlorides to alkynes and could be adapted for unique transformations of the unsaturated backbone of this compound, potentially leading to complex polyfunctionalized molecules. rsc.orgacs.org